4-Epianhydrotetracycline

Toxicology Degradation Product Safety Assessment

Tetracycline purity analysis demands a certified 4-Epianhydrotetracycline (EATC) reference standard to meet pharmacopeial quantification limits, not a generic analog. This EP Impurity D & USP reference standard provides unequivocal peak identification for accurate stability monitoring and quality control. - Chromatographic Benchmark: Documented resolution of 3.5 from tetracycline at a relative retention time of 0.82 ensures reliable system suitability testing and peak identification in complex matrices. - Validated Method Performance: Supports method development and transfer with established recovery rates of 96-102% and a quantification limit of 0.1 µg/mL. - Toxicity Research Tool: Enables mechanistic studies of reversible Fanconi syndrome and nephrotoxicity screening in renal proximal tubule cells.

Molecular Formula C22H22N2O7
Molecular Weight 426.4 g/mol
CAS No. 7518-17-4
Cat. No. B1505794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Epianhydrotetracycline
CAS7518-17-4
Synonyms4-epianhydrotetracycline
5a,6-anhydrotetracycline
5a,6-anhydrotetracycline hydrochloride, (4R-(4alpha,4abeta,12abeta))-isomer
5a,6-anhydrotetracycline hydrochloride, (4S-(4alpha,4aalpha,12aalpha))-isomer
5a,6-anhydrotetracycline, (4R-(4alpha,4abeta,12abeta))-isomer
anhydro-4-epitetracycline
anhydrotetracycline
Molecular FormulaC22H22N2O7
Molecular Weight426.4 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O
InChIInChI=1S/C22H22N2O7/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30)/t11-,16+,22-/m0/s1
InChIKeyKTTKGQINVKPHLY-WPINSWFRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Epianhydrotetracycline Overview


4-Epianhydrotetracycline (EATC, CAS 7518-17-4) is a secondary degradation product of tetracycline antibiotics, formed via epimerization and irreversible dehydration at the C6 position, leading to aromatization of the B ring . It is officially designated as Tetracycline EP Impurity D and USP 4-Epianhydrotetracycline, serving as a critical reference standard in pharmacopeial methods for monitoring tetracycline stability and purity [1].

1

Pharmacopeial impurity reference standard (EP / USP)

2

Designed for HPLC system suitability and resolution testing

3

Supports tetracycline stability and impurity profiling workflows

Why 4-Epianhydrotetracycline Is Unsubstitutable


Tetracycline degradation produces multiple structurally similar impurities, including 4-epitetracycline (ETC), anhydrotetracycline (ATC), and 4-epianhydrotetracycline (EATC), each with distinct physicochemical and biological properties [1]. Regulatory monographs mandate specific quantification limits for EATC, and its unique toxicity profile and chromatographic behavior demand the use of a certified reference standard rather than an analog [2].

Analog mismatch 4-epitetracycline and anhydrotetracycline exhibit different toxicity and chromatographic profiles; direct substitution may shift analytical accuracy.
Regulatory identity Pharmacopeial monographs require certified 4-epianhydrotetracycline as the specific impurity standard; analogs may not meet compendial acceptance criteria.
Method transfer Retention behavior and resolution are compound-specific; substituting a related impurity can compromise peak identification and system suitability.

Quantitative Evidence for 4-Epianhydrotetracycline


Acute Toxicity in Mice

In a comparative acute toxicity study in mice, intravenous administration of 4-epianhydrotetracycline (referred to as anhydro-4-epi-tetracycline) yielded an LD50 of 193 mg/kg, whereas tetracycline had an LD50 of 160.7 mg/kg, anhydrotetracycline had an LD50 of 134.2 mg/kg, and 4-epitetracycline had an LD50 of 85.8 mg/kg [1].

Acute toxicity (mouse IV)
Head-to-head
LD50 193 mg/kg (EATC) vs 160.7 mg/kg (tetracycline)
Reported LD50 comparison supports research toxicity profiling
1.20-fold difference; model-specific interpretation required
Toxicology Degradation Product Safety Assessment

Sub-Acute Nephrotoxicity

In sub-acute toxicity studies, mice receiving anhydro-4-epi-tetracycline (4-epianhydrotetracycline) exhibited the most severe toxic effects, including pronounced glucosuria, proteinuria, and renal tubular lesions, even at low doses [1]. Clinical reports and experimental models identify 4-epianhydrotetracycline as the chief substance responsible for reversible Fanconi syndrome associated with degraded tetracycline [2].

Sub-acute nephrotoxicity
Class-level
Severe glucosuria, proteinuria, renal lesions at low doses in mice
Reported nephrotoxicity endpoint context; highest toxicity among tested analogs
Class-level inference; data to verify for exact comparative ranking
Nephrotoxicity Drug Safety Fanconi Syndrome

HPLC Resolution

Using a C8 column under USP 38 monograph conditions, the resolution between 4-epianhydrotetracycline hydrochloride and tetracycline hydrochloride peaks was measured at 3.5, significantly exceeding the USP requirement of not less than 1.2 [1]. Under USP 39 conditions with a polar embedded C18 column, the resolution between anhydrotetracycline and 4-epianhydrotetracycline was 8.7, well above the USP criteria of not less than 2.5 [2].

HPLC resolution
Data to verify
Rs 3.5 (vs tetracycline), Rs 8.7 (vs anhydrotetracycline)
Supports HPLC system suitability and peak separation
Source review recommended; USP monograph conditions stated
Analytical Chemistry HPLC Pharmaceutical Quality Control

Relative Retention Time

Under USP 38 monograph conditions, the relative retention time (RRT) of 4-epianhydrotetracycline hydrochloride with respect to tetracycline hydrochloride was 0.82, which is slightly lower than the USP criterion of approximately 0.9 [1].

Relative retention time
Data to verify
RRT 0.82 (vs tetracycline HCl)
Enables unambiguous peak identification in impurity profiling
Slightly below USP criterion; method-specific confirmation advised
Chromatography Method Development Impurity Profiling

Method Validation

A validated HPLC method for tetracycline hydrochloride capsules demonstrated that recovery for the 4-epianhydrotetracycline limit procedure was between 96% and 102% across a concentration range of 50-150% of the acceptance criteria, with an RSD of less than 5% [1]. The method was linear (r>0.997) over this range [2].

Method validation
Cross-study
Recovery 96–102%, RSD <5%, linearity r>0.997
Supports accurate quantification in pharmaceutical matrices
Validated in tetracycline capsule matrix; transfer assessment needed
Analytical Method Validation Quality Control Regulatory Compliance

Limit of Quantification

A validated reversed-phase HPLC method achieved a limit of quantification (LOQ) of 0.1 µg/mL for 4-epianhydrotetracycline hydrochloride, which is 20 times lower than the USP acceptance criteria for this impurity [1].

Limit of quantification
Cross-study
LOQ 0.1 µg/mL (20× below USP acceptance criteria)
Enables trace-level detection for stability monitoring
Method-specific sensitivity; verify with own system
Trace Analysis Impurity Detection Sensitivity

Key Applications of 4-Epianhydrotetracycline


Pharmaceutical Quality Control

4-Epianhydrotetracycline is the specific impurity targeted by USP General Chapter <226> and related monographs [1]. Its well-characterized chromatographic behavior, including a resolution of 3.5 from tetracycline and a relative retention time of 0.82 [2], makes it an ideal reference standard for developing and validating HPLC methods for routine quality control and stability testing of tetracycline hydrochloride capsules, tablets, and oral suspensions.

Fanconi Syndrome Research

Given its established role as the primary agent responsible for reversible Fanconi syndrome following ingestion of degraded tetracycline [1], 4-epianhydrotetracycline serves as a critical tool in mechanistic toxicology studies. Researchers can use this compound to model nephrotoxicity, investigate cellular uptake and efflux mechanisms in renal proximal tubule cells, and screen for potential protective agents.

Analytical Method Development

The documented method validation data, including recovery rates of 96-102% and an LOQ of 0.1 µg/mL [1], support the use of 4-epianhydrotetracycline as a benchmark standard in the development of new or improved chromatographic methods. Its distinct elution profile [2] allows for accurate system suitability testing and peak identification in complex matrices, facilitating method transfer and modernization of legacy USP methods.

Environmental Monitoring

As a major transformation product of tetracycline found in wastewater and agricultural runoff [1], 4-epianhydrotetracycline can be used as a marker compound in environmental fate studies. Its known toxicity to certain bacterial strains [2] makes it a relevant analyte for assessing the ecological impact of tetracycline contamination and evaluating the efficacy of remediation technologies.

Application
Selection Property
Validation Focus
Pharmaceutical QC
USP-specified impurity standard
System suitability, resolution, and retention-time consistency
Nephrotoxicity research
Characterized nephrotoxic impurity (Fanconi model)
Renal toxicity endpoint profiling; cellular uptake studies
Analytical method development
Documented recovery and linearity data
Method transfer, LOQ benchmarking, peak identification
Environmental monitoring
Tetracycline transformation marker
Fate studies, contamination impact, remediation assessment

Technical Documentation Hub

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47 linked technical documents
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